Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound notable for its unique structural features, including the presence of both bromine and chlorine substituents on the imidazo[1,2-a]pyridine ring. This compound is recognized for its significant applications in various scientific fields, particularly in medicinal chemistry where it serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules. Its chemical structure contributes to its reactivity and potential biological activities, including antimicrobial and anticancer properties .
The compound is classified as a heterocyclic organic compound and is part of the imidazo[1,2-a]pyridine family. It has been cataloged under the Chemical Abstracts Service Registry Number 1000018-03-0. Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is primarily sourced from chemical suppliers specializing in research chemicals, such as Thermo Scientific and Sigma-Aldrich, which provide it in various purities and quantities for laboratory use .
The synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process that includes the reaction of 2-aminopyridine with α-bromoketones. A commonly employed method utilizes ethyl acetate as a solvent along with tert-butyl hydroperoxide as an oxidizing agent. The synthesis often proceeds via a one-pot tandem cyclization/bromination process that does not require a base, simplifying the reaction conditions significantly .
In industrial settings, the synthesis may be optimized for higher yields and purity through the use of continuous flow reactors and automated systems. The reaction conditions are carefully controlled to enhance efficiency and consistency, often yielding products with purities exceeding 95% .
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate has a molecular formula of and a molecular weight of approximately . The compound features a carboxylate ester functional group linked to an imidazo[1,2-a]pyridine core.
The compound's structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | |
CAS Number | 1000018-03-0 |
InChI Key | PEINUXVIHDZXNP-UHFFFAOYSA-N |
The structural representation can be depicted using SMILES notation: CCOC(=O)C1=C(Br)N2C=C(Cl)C=CC2=N1
.
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is versatile in its reactivity:
These reactions are essential for synthesizing derivatives with enhanced biological activity or altered properties .
The mechanism of action for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate primarily revolves around its interactions with biological targets. The presence of halogens (bromine and chlorine) enhances its ability to form bonds with enzymes or receptors within biological systems. This interaction often leads to inhibition or modulation of specific biochemical pathways, contributing to its potential therapeutic effects against various diseases such as cancer or infections .
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry and medicinal chemistry research .
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate finds applications across multiple scientific domains:
Its diverse applications underscore its significance in advancing research within these fields .
One-pot cascade reactions significantly improve synthetic efficiency for complex heterocycles like ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. A critical advancement involves the integration of in situ cyclization with oxidative bromination using alkali metal bromides (NaBr, KBr) and persulfate oxidants (K~2~S~2~O~8~, (NH~4~)~2~S~2~O~8~). This approach enables direct conversion of pre-functionalized aminopyridine intermediates into the brominated imidazo[1,2-a]pyridine core without isolating intermediates. The reaction proceeds via initial cyclocondensation between α-bromoketones and 5-chloro-2-aminopyridine, followed by oxidative bromination at the C3 position using NaBr/K~2~S~2~O~8~ in aqueous media, achieving yields exceeding 85% under optimized conditions [6]. Modifications to earlier protocols—specifically reducing lithium iodide loading and eliminating pivalic acid—enhanced regioselectivity for the 3,5-disubstituted product while suppressing dihalogenated byproducts [3]. Water serves as an ideal solvent in this system, facilitating high halogen-atom transfer efficiency and simplifying purification [6].
Table 1: Comparative One-Pot Methodologies for Imidazo[1,2-a]pyridine Synthesis
Reaction Sequence | Key Reagents | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|
Cyclocondensation → Bromination | NaBr/K~2~S~2~O~8~ | H~2~O | 85–90 | C3 > C6 |
Suzuki Coupling → Cyclization | Methyl bromopyruvate | DMF | 70–75 | C3 exclusive |
Microwave-Assisted Cyclohalogenation | N-Bromosuccinimide | EDC | 65 | Moderate C3 selectivity |
α-Bromoketones are indispensable for constructing the imidazo[1,2-a]pyridine core, acting as both cyclization partners and latent bromine donors. In the cyclization step, α-bromoketones react with 5-chloro-2-aminopyridines under mild base (e.g., K~2~CO~3~) to form the non-brominated imidazo[1,2-a]pyridine intermediate. Subsequent regioselective C3-bromination is achieved using tert-butyl hydroperoxide (TBHP) as an oxidant paired with LiBr or NaBr. This system generates in situ hypobromite species (Br+) that selectively target the electron-rich C3 position of the heterocycle [2] [9]. Copper(II) bromide (CuBr~2~) in ethanol further enhances selectivity, particularly for N-aryl enaminone precursors, by facilitating electrophilic aromatic substitution via a copper-bound bromine complex. This method delivers α-brominated enaminones—key intermediates for subsequent cyclization—with >90% regioselectivity and 75–82% isolated yield [9]. Notably, TBHP suppresses polybromination by modulating the oxidation potential of the brominating agent.
Table 2: Bromination Reagents and Their Selectivity Profiles
Bromine Source | Oxidant/Catalyst | Reaction Temp (°C) | C3 Selectivity | Byproduct Formation |
---|---|---|---|---|
NaBr | K~2~S~2~O~8~ | 80 | High | <5% Dibromide |
NBS | None | 25 | Moderate | 15–20% Dibromide |
CuBr~2~ | None | 70 | Very High | Negligible |
LiBr | TBHP | 60 | High | <8% Dibromide |
Continuous flow technology addresses exothermicity and mixing challenges in imidazo[1,2-a]pyridine synthesis. The tandem cyclization-bromination process benefits from flow reactors due to precise temperature control during the highly exothermic oxidative step. A representative system uses a tubular reactor with staggered mixing zones: the first zone combines the aminopyridine and α-bromoketone in DMF at 70°C for cyclization, followed by injection of NaBr/K~2~S~2~O~8~ solution in a second zone maintained at 80°C. This setup achieves 92% conversion with residence times under 15 minutes, compared to 4–6 hours in batch mode [6]. For halogenation of enaminones, microreactors with copper-coated channels enable efficient CuBr~2~-mediated bromination, minimizing catalyst loading to 5 mol% while eliminating metal leaching. Integrated continuous extraction modules downstream purify the product via liquid-liquid separation, significantly reducing solvent consumption. These systems enable throughputs exceeding 1 kg/day using laboratory-scale equipment, demonstrating viability for pilot-scale manufacturing [2] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0